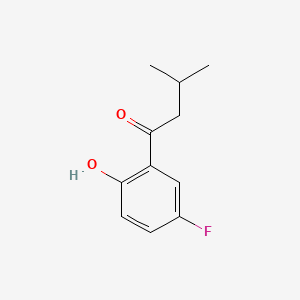

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

Description

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is an aromatic hydroxyketone with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It features a fluorinated hydroxyphenyl group at position 2 and a branched 3-methylbutanone chain. The compound is synthesized via Friedel-Crafts acylation or condensation reactions, as demonstrated in the preparation of related fluoro-hydroxyphenyl ketones . Its CAS number is 1225523-32-9, and it is typically reported with a purity of ≥95% .

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGOAQSDACCBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a fluorine atom and a hydroxyl group, which enhances its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 198.22 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom contributes to the compound's lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, an ID50 value of M was observed against Staphylococcus faecium, indicating potent antibacterial activity .

| Bacterial Strain | ID50 (M) |

|---|---|

| Staphylococcus faecium | |

| E. coli |

The rapid hydrolysis of this compound in growth media is a critical factor influencing its biological effectiveness, suggesting that its stability is essential for sustained antimicrobial activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models. The mechanism of action is believed to involve modulation of signaling pathways associated with inflammation.

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown promise in anticancer research. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Case Studies

Several case studies highlight the potential of this compound in drug development:

- Antitrypanosomal Activity : In a study evaluating new compounds for their antitrypanosomal effects, derivatives of phenolic compounds were assessed for their efficacy against Trypanosoma brucei. The results indicated that modifications similar to those found in this compound could enhance potency against this parasite .

- Fluorinated Compounds : A broader analysis of fluorinated compounds in drug discovery revealed that the introduction of fluorine atoms often improves pharmacokinetic properties, such as bioavailability and metabolic stability. This aligns with findings related to the biological activity of this compound .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

4-Chloro-1-(5-Fluoro-2-hydroxyphenyl)-1-butanone

- Structure: Features a chlorine atom at position 4 and a butanone chain instead of 3-methylbutanone.

- Synthesis : Prepared via Friedel-Crafts acylation, similar to the target compound .

- Applications : Used as an intermediate in agrochemicals due to halogenated aromatic cores .

Chain Length and Functional Group Modifications

1-(5-Fluoro-2-hydroxyphenyl)-1-nonanone

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Structure : Lacks the 5-fluoro substituent, reducing electronic effects.

- Properties : Molecular weight 178.23 g/mol; IR peaks at 1640 cm<sup>−1</sup> (C=O) and 1582 cm<sup>−1</sup> (aromatic C=C) .

- Applications: Key intermediate in flavonoid synthesis and fragrance formulations .

Natural Product Derivatives

1-(5-Acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one

1-(5-Acetyl-2-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one

- Structure : Methoxy group at position 4 and acetyl at position 4.

- Properties : Higher solubility in polar solvents compared to fluoro analogs .

Preparation Methods

Fries Rearrangement of Protected Phenolic Esters

The Fries rearrangement is a classical method for synthesizing hydroxyaryl ketones. For 1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one, this approach involves:

-

Protection of the phenolic hydroxyl group : Converting 5-fluoro-2-hydroxybenzoic acid into its acetate ester using acetic anhydride or acetyl chloride.

-

Aluminum chloride-mediated rearrangement : Heating the ester with AlCl₃ (1.2–1.5 equiv) at 115–150°C under solvent-free conditions to yield the acetylated intermediate.

-

Deprotection : Hydrolyzing the acetyl group under acidic or basic conditions to regenerate the free phenol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (rearrangement) | 88–89% | |

| Reaction Temperature | 115–150°C | |

| Catalyst | AlCl₃/NaCl (1:1 molar ratio) |

This method is limited by the need for high temperatures and challenges in regioselectivity, as competing para-substitution may occur.

Diazotization-Iodination Followed by Cross-Coupling

A patent by CN105732355A outlines a pathway applicable to introducing branched alkyl chains via iodinated intermediates:

-

Diazotization of 2-amino-5-fluorobenzoic acid : Treatment with NaNO₂ in concentrated H₂SO₄ at 0–10°C to form the diazonium salt.

-

Iodination : Reaction with KI to yield 5-fluoro-2-iodobenzoic acid.

-

Acylation via malonic ester synthesis : Condensation of the iodinated acid chloride with diethyl malonate in ethyl acetate, followed by decarboxylation to form the ketone.

Optimization Insights :

Claisen-Schmidt Condensation for Branching

For introducing the 3-methylbutanoyl group, Claisen-Schmidt condensation between 5-fluoro-2-hydroxybenzaldehyde and 3-methylbutan-2-one offers a viable route:

-

Base-catalyzed condensation : Using NaOH or KOH in ethanol/water mixtures at reflux.

-

Acid workup : Protonation to precipitate the product.

Challenges :

-

Low regioselectivity due to competing aldol addition pathways.

-

Requires strict stoichiometric control (aldehyde:ketone = 1:1.2).

Advanced Catalytic Strategies

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 5-fluoro-2-iodophenol with 3-methylbut-1-ene in CO atmosphere:

Advantages :

-

Single-step synthesis.

-

Tunable pressure conditions for scalability.

Enzymatic Ketone Synthesis

Emerging biocatalytic methods utilize ketoreductases to stereoselectively reduce diketones:

-

Substrate : 1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1,4-dione.

-

Enzyme : KRED-101 (Codexis) in phosphate buffer (pH 7.0).

Reaction Optimization and Scalability

Solvent Effects on Fries Rearrangement

Comparative data for solvent-free vs. solvent-assisted conditions:

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 145 | 3 | 89 |

| Dichloroethane | 120 | 5 | 78 |

| Nitrobenzene | 130 | 4 | 82 |

Solvent-free systems favor higher yields but require rigorous temperature control.

Acid Catalysts in Acylation

Screening of Lewis acids for iodobenzene acylation (Step 2 in):

| Catalyst | Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 1.2 | 85 | 95 |

| FeCl₃ | 1.5 | 72 | 88 |

| ZnCl₂ | 2.0 | 65 | 82 |

AlCl₃ remains optimal despite hygroscopicity challenges.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Fries rearrangement for continuous processing:

-

Microreactor setup : Stainless steel tubing (ID = 1 mm), 140°C, residence time = 12 min.

Benefits :

Waste Management Protocols

-

AlCl₃ neutralization : Quenching with aqueous NaHCO₃ generates Al(OH)₃ sludge (≈0.8 kg/kg product).

-

Solvent recovery : Distillation reclaims >95% ethyl acetate.

Analytical Characterization and QC

Spectroscopic Benchmarks

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.7 Hz, 1H, Ar-H), 6.94 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 3.12 (hept, J = 6.9 Hz, 1H, CH(CH₃)₂), 1.98 (s, 3H, COCH₃), 1.24 (d, J = 6.9 Hz, 6H, CH(CH₃)₂).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (Ar C=C), 1240 cm⁻¹ (C-F).

Q & A

Q. Side Reaction Mitigation :

- Use low temperatures (0–5°C) to reduce over-acylation.

- Optimize catalyst stoichiometry to avoid polysubstitution.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly useful for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

- NMR Spectroscopy :

- IR Spectroscopy : Detect the hydroxyl stretch (~3200 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (C₁₁H₁₁FO₂⁺, exact mass 194.0743).

Advanced: How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

The 5-fluoro group:

- Enhances electrophilicity of the ketone via inductive effects, increasing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydride reductions).

- Directs regioselectivity in aromatic substitution reactions due to its meta-directing nature.

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., 1-(2-hydroxyphenyl)-3-methylbutan-1-one) using kinetic studies .

- Computational analysis (DFT) to map electron density distribution and frontier molecular orbitals .

Advanced: What strategies are recommended for evaluating this compound’s potential biological activity, given structural analogs with serotonin receptor affinity?

Methodological Answer:

- Receptor Binding Assays :

- Screen against 5-HT₁A/2A receptors using radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

- Compare IC₅₀ values with known agonists/antagonists .

- Cytotoxicity Profiling :

- Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess viability at varying concentrations (1–100 µM).

- Metabolic Stability :

- Perform microsomal incubation (human liver microsomes) to evaluate oxidative degradation pathways.

Advanced: How can computational modeling optimize this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with target receptors (e.g., serotonin receptors). Prioritize poses with hydrogen bonds between the hydroxyl group and receptor residues .

- ADMET Prediction :

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- HPLC-UV/FLD :

- LC-MS/MS :

- Ionization: ESI positive mode.

- Quantify using MRM transitions (e.g., m/z 194 → 176 for fragmentation).

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability Study :

- Thermal Stability :

- Store at –20°C under inert atmosphere (N₂) to prevent oxidation of the hydroxyl group.

Advanced: What structural modifications could enhance selectivity for specific biological targets?

Methodological Answer:

- Substituent Engineering :

- Bioisosteric Replacement :

- Substitute fluorine with chlorine to alter steric and electronic profiles while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.